N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine
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Overview
Description
3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid is an organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a phenoxy group substituted with two methyl groups, an acetamido group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-dimethylphenol, is reacted with an appropriate acylating agent to form the 2,5-dimethylphenoxy intermediate.
Acetamidation: The phenoxy intermediate is then subjected to acetamidation using acetic anhydride or a similar reagent to introduce the acetamido group.
Propanoic Acid Formation: Finally, the acetamido intermediate is reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production of 3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine or the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or other substituents onto the aromatic ring.
Scientific Research Applications
3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy and acetamido groups may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2,5-Dimethylphenyl)acetamido)propanoic acid
- 2-[2-(2,5-Dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoic acid
Uniqueness
3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-[[2-(2,5-dimethylphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-3-4-10(2)11(7-9)18-8-12(15)14-6-5-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
UCYIFIQRIUESTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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